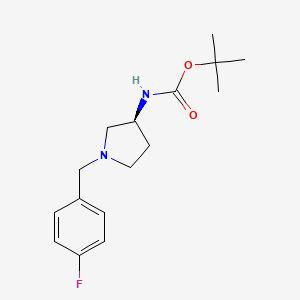

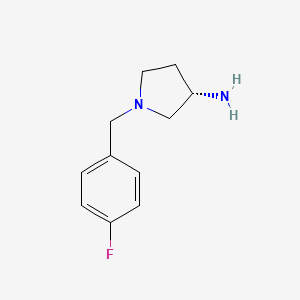

(S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate

Overview

Description

(S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Applications in Asymmetric Synthesis

Chiral sulfinamides, closely related to the tert-butyl group present in the query compound, are pivotal in stereoselective synthesis. They enable the production of amines and their derivatives with high enantiomeric purity, essential for developing pharmaceuticals and fine chemicals. The use of tert-butanesulfinamide, for example, has been extensively applied in creating structurally diverse N-heterocycles like piperidines, pyrrolidines, and azetidines, which are key motifs in many natural products and therapeutic agents (Philip et al., 2020).

Environmental Fate and Toxicity of Related Compounds

Synthetic phenolic antioxidants (SPAs), including compounds with tert-butyl groups, are extensively used across various industries. Their environmental occurrence, fate, and potential toxicity have been subjects of significant research. These compounds, detected in multiple environmental matrices, raise concerns over their bioaccumulation and effects on human health. Research suggests the need for developing SPAs with lower toxicity and environmental impact, which directly relates to the chemical manipulation and analysis of tert-butyl-containing compounds (Liu & Mabury, 2020).

Biodegradation and Environmental Removal

The removal of organic contaminants, such as methyl tert-butyl ether (MTBE), from the environment has been explored through adsorption and biodegradation, with a focus on compounds containing tert-butyl groups. These studies contribute to understanding the environmental impact and degradation pathways of a wide range of organic pollutants, informing strategies for managing compounds with similar structures (Vakili et al., 2017).

Drug Discovery and Biological Activity

The pyrrolidine ring, a component of the queried compound, is a versatile scaffold in drug discovery. It's incorporated into molecules for treating various human diseases due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. Research on pyrrolidine and its derivatives emphasizes the importance of this scaffold in developing compounds with selective biological activities (Li Petri et al., 2021).

Mechanism of Action

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-tert-Butyl 1-(4-fluorobenzyl)pyrrolidin-3-ylcarbamate are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended target in the body .

Result of Action

These effects would be dependent on the compound’s specific targets and mode of action .

properties

IUPAC Name |

tert-butyl N-[(3S)-1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)18-14-8-9-19(11-14)10-12-4-6-13(17)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,18,20)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCZZAHQRXHDSZ-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

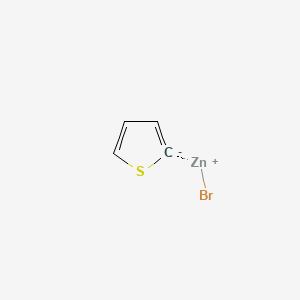

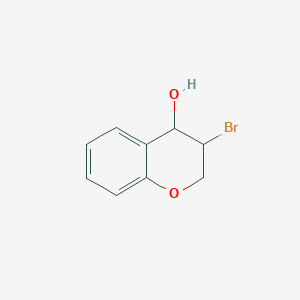

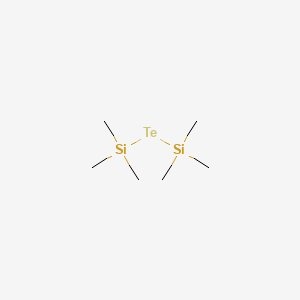

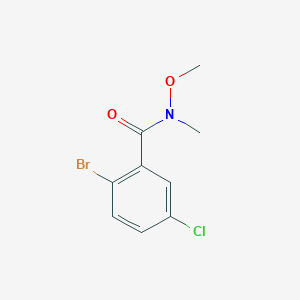

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3138432.png)

![4-{2-[(2,4-Dibromo-6-methylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3138488.png)

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)